Sodium 2-bromoethanesulfonate
Overview
Description
Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C₅H₄NOSNa. It is commonly used as an antimicrobial agent due to its fungistatic and bacteriostatic properties. Pyrithione sodium is widely used in various industries, including personal care products, paints, and industrial biocides .
Mechanism of Action
Target of Action
Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .
Mode of Action
BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .
Biochemical Pathways
BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .
Pharmacokinetics
It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .
Action Environment
The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .
: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : this compound 98 4263-52-9 - MilliporeSigma
Biochemical Analysis
Biochemical Properties
Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth
Molecular Mechanism
It is known to inhibit methanogenesis, a key process in anaerobic digestion
Metabolic Pathways
This compound is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor
Preparation Methods
Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method involves the reaction of 2-bromopyridine with peracetic acid to yield 2-bromopyridine oxide, which is then reacted with thiourea and converted to the sodium salt . Industrial production often involves similar methods but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Pyrithione sodium undergoes various chemical reactions, including:
Oxidation: Pyrithione sodium can be oxidized to form disulfides, such as 2,2’-dithiobis(pyridine N-oxide).
Reduction: It can be reduced to form thiopyridine.
Chelation: Pyrithione sodium can chelate with heavy metals, forming stable complexes.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for chelation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrithione sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Pyrithione sodium is often compared with other similar compounds, such as:
Zinc Pyrithione: A coordination complex of pyrithione ligands chelated to zinc ions, commonly used in anti-dandruff shampoos.
Copper Pyrithione: Another metal-pyrithione complex with similar antimicrobial properties.
Pyrithione sodium is unique due to its high solubility in water and organic solvents, making it versatile for various applications .
Properties
CAS No. |
4263-52-9 |
---|---|
Molecular Formula |
C2H5BrNaO3S |
Molecular Weight |
212.02 g/mol |
IUPAC Name |
sodium;2-bromoethanesulfonate |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6); |
InChI Key |
UBPWRAIPVWJPGC-UHFFFAOYSA-N |
Isomeric SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CBr)S(=O)(=O)O.[Na] |
4263-52-9 | |
Pictograms |
Irritant |
Related CAS |
26978-65-4 (Parent) |
Synonyms |
Sodium 2-Bromoethanesulfonate; Sodium Bromoethylsulfonate; 2-Bromoethanesulfonic Acid Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.